Mechanistic Profiling of VUF11207: An ACKR3 (CXCR7) Biased Agonist
Mechanistic Profiling of VUF11207: An ACKR3 (CXCR7) Biased Agonist
The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of VUF11207 , a highly selective small-molecule agonist of the atypical chemokine receptor 3 (ACKR3/CXCR7).
Technical Guide & Experimental Framework
Executive Summary
VUF11207 is a synthetic, small-molecule ligand acting as a highly potent and selective agonist for ACKR3 (formerly CXCR7).[1] Unlike canonical G-protein coupled receptors (GPCRs), ACKR3 is an "atypical" receptor that fails to couple with G
VUF11207 is a critical tool compound in drug discovery because it selectively engages the
Molecular Profile & Pharmacodynamics[1]
Chemical Identity
-
Compound Name: VUF11207[1][4][6][7][8][9][10][11][12][13][14][15]
-
Mechanism: Orthosteric Agonist (Biased)[1]
-
Target: ACKR3 (CXCR7)
Binding Kinetics & Selectivity
VUF11207 exhibits nanomolar affinity for ACKR3 and demonstrates high selectivity over the related CXCR4 receptor, which shares the endogenous ligand CXCL12.
| Parameter | Value | Context |
| Binding Affinity ( | ~8.1 | Displacement of |
| ~8.8 | Functional activation (Tango/BRET) | |
| Internalization ( | ~7.9 | Receptor endocytosis |
| Selectivity | >100-fold | vs. CXCR4 |
Mechanism of Action: The ACKR3 Pathway[3][16]
The Atypical Signaling Paradigm
The core mechanism of VUF11207 relies on Ligand-Biased Agonism .[1] Upon binding to the orthosteric pocket of ACKR3, VUF11207 induces a specific conformational change in the receptor's transmembrane domains (specifically Helix 6 and 7) that precludes G-protein coupling but exposes the C-terminal tail for phosphorylation by G-protein Receptor Kinases (GRKs).[1]
Step-by-Step Pathway Activation
-
Binding: VUF11207 occupies the ACKR3 orthosteric site, displacing endogenous CXCL12.
-
GRK Recruitment: The receptor conformation recruits GRK2/5, which phosphorylates serine/threonine residues on the ACKR3 C-terminus.[1]
-
-Arrestin Recruitment: Phosphorylated ACKR3 recruits
-arrestin 2 (and to a lesser extent -arrestin 1) with high affinity.[1] -
Internalization: The
-arrestin complex links the receptor to clathrin-coated pits, driving rapid endocytosis.[1] -
Functional Outcome:
-
Scavenging Interference: By occupying the receptor and driving internalization, VUF11207 alters the extracellular CXCL12 gradient.[16]
-
Signal Modulation: The internalized complex can trigger non-canonical kinase cascades (e.g., ERK1/2, Akt), although this is context-dependent (e.g., inhibition of ERK in osteoclasts vs. activation in other cell types).
-
Transcriptional Regulation: Chronic activation can suppress CXCL12 mRNA expression via feedback loops (e.g., in glioblastoma).[1]
-
Pathway Visualization
The following diagram illustrates the VUF11207-mediated signaling cascade, highlighting the divergence from canonical G-protein signaling.
Caption: VUF11207 selectively drives the
Experimental Validation Protocols
To validate VUF11207 activity, researchers must utilize assays that detect
Protocol A: PRESTO-Tango -Arrestin Recruitment Assay
This assay is the gold standard for quantifying ACKR3 activation.[1] It utilizes a transcriptional reporter system where
Objective: Quantify the potency (
Materials:
-
HTLA cells (HEK293 stably expressing a tTA-dependent luciferase reporter and
-arrestin2-TEV protease fusion).[1] -
ACKR3-Tango plasmid (ACKR3 fused to a V2 tail and tTA transcription factor).[1]
-
VUF11207 stock (10 mM in DMSO).
Workflow:
-
Transfection: Plate HTLA cells (20,000 cells/well) in poly-L-lysine coated 96-well plates. Transfect with ACKR3-Tango plasmid using a lipid-based reagent (e.g., FuGENE 6).
-
Incubation: Incubate for 24 hours at 37°C / 5% CO
. -
Drug Treatment:
-
Prepare serial dilutions of VUF11207 in serum-free media (Range:
M to M). -
Remove culture media and add drug dilutions.
-
Incubate for 16–20 hours . Note: This long incubation is required for the transcriptional readout.
-
-
Readout:
-
Analysis: Plot Luminescence (RLU) vs. Log[VUF11207]. Fit to a sigmoidal dose-response curve to determine
.[1]
Protocol B: Competitive Radioligand Binding
Objective: Confirm VUF11207 binding affinity (
Workflow:
-
Membrane Prep: Harvest HEK293-ACKR3 overexpressing cells. Homogenize and isolate membranes via centrifugation (40,000 x g).
-
Reaction Mix:
-
Equilibrium: Incubate for 90 minutes at room temperature (or 4°C to reduce internalization artifacts if using whole cells).
-
Harvest: Filter through PEI-soaked glass fiber filters (GF/C) using a cell harvester. Wash 3x with ice-cold wash buffer.
-
Counting: Measure radioactivity (CPM) in a gamma counter.
-
Calculation: Use the Cheng-Prusoff equation to calculate
from .[1]
Experimental Workflow Diagram
Caption: Parallel workflows for validating VUF11207: Functional
References
-
Discovery of VUF11207: Wijtmans, M., et al. (2012).[17] "Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists." European Journal of Medicinal Chemistry. Link
-
Structural Basis of Action: Gustavsson, M., et al. (2022/2024). "Conformational dynamics underlying atypical chemokine receptor 3 activation." PNAS.[1] Link[1]
-
Experimental Protocols (Tango): Kroeze, W. K., et al. (2015).[1][2] "PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome."[1] Nature Structural & Molecular Biology.[1] Link
-
Therapeutic Application (Glioblastoma): "CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity."[1][15] Nature Communications / PMC.[1] Link
-
Cardiovascular Mechanisms: "Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases." Frontiers in Cardiovascular Medicine. Link
Sources
- 1. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational dynamics underlying Atypical Chemokine Receptor 3 activation | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CXCR7 activation evokes the anti-PD-L1 antibody against glioblastoma by remodeling CXCL12-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
